2,3-Dihydroxypropyl decanoate-d5

説明

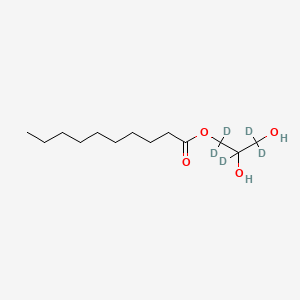

2,3-Dihydroxypropyl decanoate-d5 is a deuterated analog of 2,3-dihydroxypropyl decanoate, where five hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in tracer studies, metabolic research, and analytical quantification via techniques like mass spectrometry. These esters are glycerol derivatives esterified with fatty acids, commonly found in plant lipids, fungal metabolites, and industrial extracts, where they serve roles in energy storage and structural lipid formation .

特性

分子式 |

C13H26O4 |

|---|---|

分子量 |

251.37 g/mol |

IUPAC名 |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) decanoate |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/i10D2,11D2,12D |

InChIキー |

LKUNXBRZDFMZOK-XPZONWKMSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

製品の起源 |

United States |

準備方法

Microwave-Assisted Esterification

Reaction Mechanism and Conditions

Microwave-assisted synthesis is a high-efficiency method for producing 2,3-dihydroxypropyl decanoate-d5. The process involves esterifying deuterated glycerol (1,1,2,3,3-pentadeuterio-1,2,3-trihydroxypropane) with decanoic acid under controlled microwave irradiation. The reaction is catalyzed by acidic or enzymatic agents, with temperatures ranging from 80–120°C and reaction times of 10–30 minutes.

Key Parameters:

Optimization and Yield

Optimization studies reveal that microwave power (300–600 W) significantly impacts reaction efficiency. Higher power reduces reaction time but risks thermal degradation. Yields typically reach 85–92% with CAL-B catalysis, whereas acid-catalyzed reactions achieve 75–80%.

Table 1: Microwave-Assisted Esterification Conditions

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Temp → ↑ Yield (up to 110°C) |

| Microwave Power | 300–600 W | ↑ Power → ↓ Time (optimal at 450 W) |

| Catalyst Loading | 5–10 wt% | ↑ Loading → ↑ Yield (plateau at 8%) |

| Reaction Time | 10–30 min | ↑ Time → ↑ Conversion (optimal at 20 min) |

Transesterification of Deuterated Glycerol Derivatives

Synthetic Routes

Transesterification employs deuterated glycerol carbonate or glycidol-d5 as intermediates. For example, glycidol-d5 reacts with methyl decanoate under basic conditions (K2CO3 or NaOMe) to yield the target compound.

Reaction Steps:

Industrial-Scale Production

Industrial methods use continuous-flow reactors to enhance scalability. Key metrics include:

Table 2: Transesterification Efficiency Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–85°C |

| Catalyst | K2CO3 (5 mol%) | Heterogeneous ZrO2 |

| Purity (Deuterium) | 95–98% | 99% |

| Throughput | 10–50 g/day | 100–500 kg/day |

Enzymatic Deuteration Post-Esterification

Biocatalytic Deuterium Incorporation

Recent advances utilize α-oxoamine synthases (AOS) to introduce deuterium into pre-formed 2,3-dihydroxypropyl decanoate. The enzyme SxtA AONS, derived from Microseira wollei, catalyzes α-deuteration using D2O as the deuterium source.

Procedure:

- Substrate Preparation: Non-deuterated ester is dissolved in deuterated buffer (pD 7.4).

- Enzymatic Reaction: SxtA AONS (0.1–1.0 mg/mL) is added, and the mixture is incubated at 37°C for 24–48 hours.

- Isolation: Deuterated product is extracted via ethyl acetate and purified by column chromatography.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Isotopic Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Microwave-Assisted | 85–92 | 95–98% | Moderate | 120–150 |

| Transesterification | 90–95 | 99% | High | 80–100 |

| Enzymatic Deuteration | 70–95 | 98–99% | Low | 200–300 |

Key Findings:

- Transesterification is optimal for industrial-scale production due to high yields and purity.

- Microwave-Assisted methods balance speed and cost for laboratory use.

- Enzymatic Deuteration offers superior stereoselectivity but is cost-prohibitive for large batches.

化学反応の分析

4. 科学研究への応用

2,3-ジヒドロキシプロピルデカン酸-d5は、科学研究において幅広い用途を備えています。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 脂質代謝と酵素相互作用に関する研究に使用されます。

医学: 潜在的な治療効果と薬物製剤の成分として調査されています。

科学的研究の応用

Analytical Chemistry

One of the primary applications of 2,3-Dihydroxypropyl decanoate-d5 is in analytical chemistry , particularly as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Its deuterated form allows for enhanced sensitivity and accuracy in quantitative analyses. The stability provided by the deuterium substitution improves the reliability of results when tracking chemical reactions or metabolic pathways in biological systems.

In the pharmaceutical domain, this compound has been investigated for its potential antimicrobial properties . Studies indicate that this compound exhibits activity against certain bacteria and fungi, suggesting its application in developing antimicrobial formulations. Additionally, it has been noted for its role in influencing apoptosis pathways within T-cells, which may have implications for immunotherapy and cancer research.

Case Study: Antimicrobial Activity

- Objective : To evaluate the efficacy of this compound against various pathogens.

- Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on bacterial growth.

- Results : Significant antimicrobial activity was observed against Candida albicans and Campylobacter jejuni, indicating potential use as a food preservative or therapeutic agent.

Biochemical Applications

The lipid-like structure of this compound allows it to interact with cellular membranes, influencing membrane fluidity and permeability. This property is crucial for studies involving lipid metabolism and cellular signaling pathways.

In the food industry, this compound is utilized as a functional emulsifier due to its ability to stabilize emulsions. Its antimicrobial properties also make it a candidate for use in food preservation . The compound's safety profile has been assessed, indicating low toxicity levels when used appropriately.

Future Research Directions

Further research is needed to explore the full spectrum of applications for this compound:

- Investigating its role in metabolic disorders.

- Exploring its potential as a drug delivery agent due to its lipidic nature.

- Conducting long-term toxicity studies to establish safe usage levels in various applications.

作用機序

2,3-ジヒドロキシプロピルデカン酸-d5の作用機序には、さまざまな分子標的と経路との相互作用が関与しています。 この化合物のヒドロキシル基は、酵素やその他の生体分子と水素結合を形成して、それらの活性と機能に影響を与えることができます。 エステル基は加水分解を受けてデカン酸を放出し、デカン酸はさまざまな生物学的効果を持っています .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,3-dihydroxypropyl decanoate-d5, including their fatty acid chains, molecular data, natural sources, and applications:

Key Findings:

Chain Length and Physicochemical Properties: Longer fatty acid chains (e.g., C18) increase molecular weight and hydrophobicity, affecting solubility and melting points. Shorter chains (e.g., C14) enhance aqueous miscibility . Unsaturated variants (e.g., heptadec-8-enoate) exhibit lower melting points and greater fluidity compared to saturated analogs due to kinked acyl chains .

Natural Occurrence: C16 and C18 esters are prevalent in plant lipids (e.g., Cirsium henryi, chestnut) and lignocellulosic biomass, suggesting roles in membrane integrity and energy storage .

Synthetic and Industrial Relevance: Monoglyceride derivatives (e.g., 2,3-dihydroxypropyl hexadecanoate) are identified in lignocellulosic pretreatments, highlighting their industrial relevance in biofuel and bioproduct synthesis . Deuterated analogs (e.g., decanoate-d5) are inferred to serve as stable isotopic tracers in metabolic flux studies, though direct evidence is absent in the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。